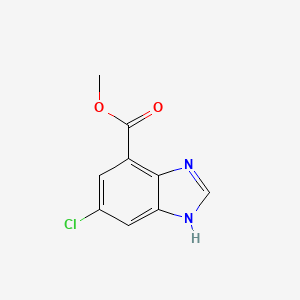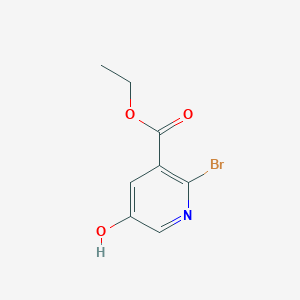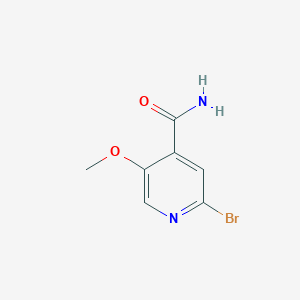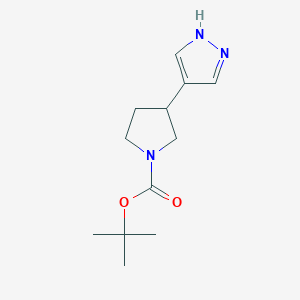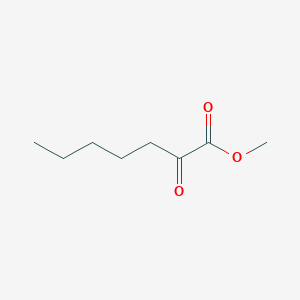
Methyl 2-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxoheptanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 2-oxoheptanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry. It is a colorless liquid with a characteristic odor and is used as an intermediate in the synthesis of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-oxoheptanoate can be synthesized through several methods. One common method involves the reaction of 2-oxoheptanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-oxoheptanoic acid.
Reduction: 2-hydroxyheptanoate.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-oxoheptanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-oxoheptanoate: Another methyl ester with similar properties but different structural configuration.
Methyl 2-oxopentanoate: A shorter chain analog with distinct chemical behavior.
Uniqueness: Methyl 2-oxoheptanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and applications compared to its analogs. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl 2-oxoheptanoate |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-6-7(9)8(10)11-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
KKHXXRRGPXSDIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)

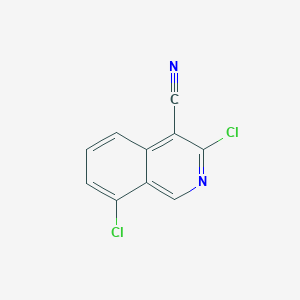
![(5-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13661580.png)
